molecular formula C14H31NO4 B12582234 2-(2-Aminoethoxy)ethanol;decanoic acid CAS No. 216583-94-7

2-(2-Aminoethoxy)ethanol;decanoic acid

Cat. No.: B12582234
CAS No.: 216583-94-7
M. Wt: 277.40 g/mol
InChI Key: QHTRRCWOIJBNSA-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)ethanol;decanoic acid:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethoxy)ethanol typically involves the reaction of ethylene oxide with ethanolamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

NH2CH2CH2OH+CH2CH2ONH2CH2CH2OCH2CH2OH\text{NH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{NH}_2\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} NH2​CH2​CH2​OH+CH2​CH2​O→NH2​CH2​CH2​OCH2​CH2​OH

For the preparation of decanoic acid, it is typically obtained from natural sources such as coconut oil and palm kernel oil through hydrolysis and subsequent purification processes.

Industrial Production Methods

In industrial settings, the production of 2-(2-Aminoethoxy)ethanol involves large-scale reactions using ethylene oxide and ethanolamine. The reaction is carried out in reactors equipped with temperature and pressure control to ensure optimal yield and purity. Decanoic acid is produced through the hydrolysis of triglycerides found in coconut oil and palm kernel oil, followed by distillation to obtain the pure fatty acid.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethoxy)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The hydroxyl group can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted amino alcohols, oxides, and reduced alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Aminoethoxy)ethanol;decanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

    Biology: It is used in the preparation of bioconjugates and as a linker in the synthesis of biomolecules.

    Industry: It is used in the production of surfactants, lubricants, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)ethanol;decanoic acid involves its interaction with various molecular targets and pathways. The amino alcohol component can interact with proteins and enzymes, affecting their activity and function. The fatty acid component can integrate into lipid membranes, altering their properties and influencing cellular processes. The combined effects of these interactions contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Dimethylamino)ethoxy)ethanol: Similar in structure but with a dimethylamino group instead of an amino group.

    Diethylene glycolamine: Similar in structure but lacks the fatty acid component.

Uniqueness

The uniqueness of 2-(2-Aminoethoxy)ethanol;decanoic acid lies in its combination of an amino alcohol and a fatty acid, which imparts unique properties and potential applications not found in similar compounds. The presence of both hydrophilic and hydrophobic components allows it to interact with a wide range of biological and chemical systems, making it a versatile compound for various applications.

Properties

CAS No.

216583-94-7

Molecular Formula

C14H31NO4

Molecular Weight

277.40 g/mol

IUPAC Name

2-(2-aminoethoxy)ethanol;decanoic acid

InChI

InChI=1S/C10H20O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10(11)12;5-1-3-7-4-2-6/h2-9H2,1H3,(H,11,12);6H,1-5H2

InChI Key

QHTRRCWOIJBNSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)O.C(COCCO)N

Origin of Product

United States

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